6-Fluoropyridazin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of interest due to their potential biological activities. In the realm of 6-fluoropyridazin-3-amine derivatives, several studies have reported the synthesis of novel compounds. For instance, the synthesis of novel fluorine-substituted heterobicyclic nitrogen systems bearing a 6-phosphoryl anilido-1,2,4-triazin-5(2H) one moiety has been achieved through hydrozinolysis and phosphorylation reactions, followed by ring closure reactions under various conditions . Additionally, the synthesis of monofluorinated propargyl amines via a modified Petasis reaction involving 2-fluoroaziridines has been reported, which proceeds through an in situ isomerization to α-fluorinated imines . Furthermore, fluorinated amino-heterocyclic compounds bearing a 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety have been synthesized from aroylation, fluoroamination, and subsequent reactions .
Molecular Structure Analysis
The molecular structures of the synthesized fluorinated compounds have been characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data have been utilized to confirm the structures of the novel compounds . Similarly, the structures of other synthesized compounds have been established by spectral analysis data, including LC-MS, 1H NMR, 13C NMR, IR, and mass spectra .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. In the case of 6-fluoropyridazin-3-amine derivatives, the fluorine atom can participate in various chemical reactions. For example, the reaction of 2-fluoroaziridines with potassium alkynyltrifluoroborates in the presence of BF3·OEt2 leads to the formation of fluorinated propargyl amines . Additionally, the fluorination of allylic amines has been reported to afford β-fluoroaziridine building blocks with high diastereo- and enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the high electronegativity and small size of the fluorine atom. For instance, the optimization of CRF1R binding potencies and phase distribution coefficients of N-fluoroalkyl pyrazolo[1,5-a][1,3,5]triazin-4-amines has been conducted, leading to the discovery of potent PET imaging agents . The antimicrobial studies of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides have shown that some compounds exhibit better inhibitory activity than standard drugs, indicating their potential as antimicrobial agents .
Scientific Research Applications
Synthesis and Antimicrobial Agents
6-Fluoropyridazin-3-amine and its derivatives have been utilized in the synthesis of new fluorinated amino-heterocyclic compounds, particularly those bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds have been evaluated as antimicrobial agents, with some showing high activity due to the presence of both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).
Ligand Preparation and Reaction with Dioxygen
The compound is used in preparing the tris(2-fluoro-6-pyridylmethyl)amine ligand, F3TPA, which when complexed to FeCl2, forms a stable high-spin F3TPAFe(II)Cl2 complex. This complex reacts instantly with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers, which are significant in the field of inorganic chemistry (Machkour et al., 2004).
Structural Analysis in Crystallography
6-Fluoropyridazin-3-amine derivatives are used in crystallography for structural analysis and Hirshfeld surface analysis. This application is crucial in understanding the molecular structure and properties of these compounds (Ullah & Stoeckli-Evans, 2021).
Potential Anti-HIV and CDK2 Inhibitors
Fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of 6-Fluoropyridazin-3-amine, have shown potential as anti-HIV-1 and CDK2 inhibitors. This indicates a significant application in the development of new therapeutic agents (Makki et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-fluoropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZFBUYOMPPPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547540 | |
Record name | 6-Fluoropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridazin-3-amine | |
CAS RN |
108784-42-5 | |
Record name | 6-Fluoropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoropyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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